2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61457-46-3 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NO2S/c7-3-2-6-5(8)1-4-9-6/h1,4,7H,2-3H2 |
InChI Key |
WRUBVNBXULGFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN(C1=O)CCO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 2 Hydroxyethyl 1,2 Thiazol 3 2h One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
Despite a thorough search of scientific databases, specific experimental ¹H and ¹³C NMR spectral data for 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one have not been located in the available literature. While data for related structures, such as 5-(2-Hydroxyethyl)-4-methylthiazole and other N-substituted heterocyclic compounds, are available, these are not directly applicable due to structural differences. ias.ac.inchemicalbook.com Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) could predict chemical shifts, but published, experimentally verified data for this specific compound remains elusive. researchgate.netresearchgate.net
Dynamic NMR Behavior in Solution
There is no available information in the scientific literature regarding the dynamic NMR behavior of this compound in solution. Such studies would investigate processes like conformational changes of the hydroxyethyl (B10761427) side chain or potential tautomeric equilibria, but this area appears to be uninvestigated for this particular molecule.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
Elucidation of Fragmentation Patterns and High-Resolution Mass Spectrometry (HRMS)
A specific mass spectrum, including detailed fragmentation patterns, for this compound is not available in the reviewed literature. General fragmentation pathways for the isothiazolinone class of compounds have been proposed, often involving the cleavage of the heterocyclic ring. researchgate.netnih.gov However, without experimental data from techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for this exact molecule, a definitive fragmentation scheme cannot be constructed. HRMS would provide the high-accuracy mass measurement needed to confirm the elemental composition (C₅H₇NO₂S), but these specific data are not publicly documented. lcms.cznih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Analysis of Intermolecular Interactions
A published crystal structure for this compound could not be found. Consequently, a detailed analysis of its specific solid-state intermolecular interactions—such as hydrogen bonding involving the hydroxyl group, potential π-π stacking of the thiazole (B1198619) ring, or other noncovalent interactions—cannot be performed. mdpi.comrsc.orgsemanticscholar.org While studies on other N-hydroxyethyl substituted heterocycles demonstrate complex hydrogen-bonding networks, this information cannot be extrapolated to definitively describe the crystal packing of the title compound without its specific crystallographic data. researchgate.netresearchgate.netnih.gov
Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy are essential tools for elucidating the molecular structure and electronic properties of this compound. Infrared (IR) spectroscopy probes the vibrational modes of the molecule's functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. The key functional groups—the hydroxyl group (-OH), the amide carbonyl group (C=O) within the thiazolone ring, and the C-S and C-N bonds of the heterocycle—give rise to distinct and identifiable peaks.
The presence of the hydroxyethyl group introduces a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. The C-H stretching vibrations of the ethyl group typically appear in the 2850-3000 cm⁻¹ range. vscht.czmsu.edu A strong, sharp absorption peak is expected between 1640-1680 cm⁻¹, corresponding to the C=O stretching vibration of the cyclic amide (lactam) in the thiazolone ring. who.int The spectrum also features bands related to the thiazole ring itself, including C-N stretching vibrations, typically observed around 1440 cm⁻¹, and C-S stretching vibrations, which can be found in the fingerprint region around 715 cm⁻¹. who.intresearchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Broad, Strong |
| C-H Stretch | Alkane (-CH₂) | 2850-3000 | Medium-Strong |
| C=O Stretch | Amide (Lactam) | 1640-1680 | Strong |
| C-N Stretch | Thiazole Ring | ~1440 | Medium |
| C-O Stretch | Alcohol | 1050-1150 | Medium |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within the molecule, primarily associated with the π-electron system of the thiazolone ring. Isothiazolinone derivatives typically exhibit absorption maxima in the ultraviolet region. researchgate.netresearchgate.net The spectrum is expected to show absorptions corresponding to n → π* and π → π* transitions. The carbonyl group's non-bonding electrons (n) can be excited to an anti-bonding π* orbital, resulting in a weak absorption band at longer wavelengths. More intense absorptions at shorter wavelengths arise from π → π* transitions within the conjugated system of the heterocyclic ring. researchgate.net For similar isothiazolinone compounds, these absorptions are typically observed in the range of 210-280 nm. The exact position and intensity of these bands can be influenced by the solvent environment.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the separation, identification, and quantification of this compound in various matrices. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for analysis.
HPLC-MS/MS is a powerful and widely used technique for the analysis of isothiazolinone compounds due to its high sensitivity, selectivity, and suitability for non-volatile and thermally labile molecules. nih.govnih.gov The method involves separating the target analyte from a sample matrix using HPLC, followed by detection and quantification using tandem mass spectrometry.
The separation is typically achieved using a reversed-phase column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (such as methanol (B129727) or acetonitrile) is commonly employed to achieve efficient separation of various isothiazolinones. mn-net.com
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode, as the tertiary nitrogen atom in the isothiazolinone structure is readily protonated. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion [M+H]⁺ as the precursor ion, which is then fragmented in the collision cell to produce characteristic product ions. The transition from the specific precursor ion to a specific product ion is monitored, providing excellent selectivity and reducing matrix interference. nih.gov This approach allows for low limits of detection (LOD) and quantification (LOQ), often at the parts-per-billion (ppb) level. nih.govresearchgate.net
Table 2: Typical HPLC-MS/MS Parameters for Isothiazolinone Analysis
| Parameter | Typical Setting |
|---|---|
| HPLC System | |
| Column | Reversed-phase C18 (e.g., 2.7 µm, 4.6 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 1.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 15 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Specific m/z for the analyte |
| Product Ions | Specific m/z values post-fragmentation |
Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of isothiazolinones, although it is generally less common than HPLC-MS/MS for this class of compounds. nih.govnih.gov The suitability of GC-MS depends on the volatility and thermal stability of the specific analyte. While some isothiazolinones can be analyzed directly, others may require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.govsci-hub.seresearchgate.net
For analysis, the sample is first extracted, often using solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.govresearchgate.net The extract is then injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5ms). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
After separation, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting high-energy molecular ions undergo extensive and reproducible fragmentation. researchgate.net The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific characteristic fragment ions are monitored, thereby increasing sensitivity and selectivity. sci-hub.se The fragmentation of this compound would likely involve cleavage of the hydroxyethyl side chain and opening of the thiazolone ring. nih.gov
Table 3: Summary of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) | CMI / MCI |
| 2-Methyl-4-isothiazolin-3-one (B36803) | MI |
| 1,2-Benzisothiazolin-3-one | BIT |
| 2-Octyl-3(2H)-isothiazolinone | OIT |
| 4,5-Dichloro-2-octyl-3-isothiazolinone | DCOIT |
Computational Chemistry and Theoretical Modeling of 2 2 Hydroxyethyl 1,2 Thiazol 3 2h One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scispace.com It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. nbu.edu.sadoi.org For 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms, predicting bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These calculations are foundational for understanding the molecule's intrinsic properties and reactivity. scispace.com
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgossila.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large energy gap suggests higher kinetic stability. researchgate.net This gap can also be used to predict the electronic absorption properties of the molecule; the lowest energy electronic excitation possible corresponds to the HOMO-LUMO gap. schrodinger.com For related thiazole (B1198619) derivatives, DFT calculations have been used to determine HOMO-LUMO energies, which typically range from 3 to 5 eV. nbu.edu.sautm.my
Illustrative DFT Data for a Thiazole Derivative
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. wikipedia.org |
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to specific molecular motions, such as stretching, bending, and torsional modes. doi.org These predicted frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific functional groups. mdpi.comscirp.org For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the thiazole ring and the O-H stretching of the hydroxyethyl (B10761427) group would be predicted. Scaling factors are often applied to the calculated frequencies to correct for systematic errors and improve agreement with experimental results. nih.gov
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |
| ν(O-H) | ~3620 | Hydroxyl group stretching |
| ν(C-H) | 3100 - 2900 | C-H stretching in the ethyl and thiazole groups |
| ν(C=O) | ~1710 | Carbonyl group stretching in the thiazole ring |
| β(C-H) | 1450 - 1300 | C-H in-plane bending |
| ν(C-N) | ~1350 | C-N stretching in the thiazole ring |
| ν(C-S) | ~780 | C-S stretching in the thiazole ring |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its hydroxyethyl side chain, MD simulations can reveal its conformational preferences and dynamic behavior in different environments, such as in a vacuum or in a solvent like water. unifi.it
By simulating the molecule's trajectory over nanoseconds, researchers can identify low-energy conformations, understand the stability of different rotamers, and analyze how intramolecular and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) influence its shape. core.ac.ukmdpi.com This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly affect its binding affinity.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. semanticscholar.org For this compound, docking studies would involve placing the molecule into the active site of a specific target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net Lower negative values for binding energy typically indicate a more favorable interaction. researchgate.net
Beyond just a score, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. researchgate.net This allows for the characterization of the specific intermolecular interactions that stabilize the binding, such as:
Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic interactions: Favorable interactions between nonpolar groups.
Van der Waals forces: Weak, short-range electrostatic attractions.
Pi-pi stacking: Interactions between aromatic rings.
Analyzing these binding modes helps to understand the structural basis of the ligand's affinity and specificity for its target. researchgate.netnih.gov Studies on similar heterocyclic compounds have shown that hydrogen bonding and hydrophobic contacts are often key contributors to the stability of ligand-protein complexes. researchgate.net
Illustrative Docking Interaction Table for a Ligand with a Protein Target
| Interacting Residue of Protein | Interaction Type | Distance (Å) |
| TYR 82 | Hydrogen Bond | 2.1 |
| LEU 115 | Hydrophobic | 3.8 |
| PHE 210 | Pi-Pi Stacking | 4.2 |
| SER 80 | Hydrogen Bond | 2.5 |
The results from molecular docking and other computational methods are used to predict the biological activity of a compound in silico. nih.govresearchgate.net By docking a series of related molecules and comparing their binding scores and interaction patterns, researchers can develop a Structure-Activity Relationship (SAR). nih.gov SAR studies correlate specific structural features of a molecule with its biological activity. researchgate.net For example, an SAR study might reveal that the presence of the hydroxyethyl group on the thiazole ring is crucial for forming a key hydrogen bond, and that modifying this group could enhance or diminish the compound's activity. bibliotekanauki.pl This predictive power allows chemists to rationally design new derivatives with improved potency and selectivity, optimizing them as potential drug candidates before undertaking costly and time-consuming synthesis and experimental testing.
Quantum Chemical Evaluation of Optoelectronic Properties
A comprehensive review of scientific literature indicates that detailed quantum chemical evaluations focusing specifically on the optoelectronic properties—such as band gap, refractive index, and electrical and optical conductivity—of this compound are not extensively available. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful theoretical framework for predicting these properties, offering insights into the material's potential behavior in electronic and optical applications. While specific data for the target molecule is not present in the reviewed literature, the theoretical basis for such an evaluation is well-established.
Detailed Research Findings
Quantum chemical calculations serve as a vital tool for predicting the electronic structure and optical response of molecules. The optoelectronic characteristics are fundamentally linked to the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Band Gap (Eg): The energy difference between the HOMO and LUMO levels is a critical parameter known as the HOMO-LUMO gap. In solid-state physics, this is analogous to the band gap. It is a measure of the energy required to excite an electron from a ground state to a higher energy state, which dictates the material's electrical and optical properties. A large band gap is characteristic of electrical insulators, while a smaller gap is found in semiconductors. For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the energies of the frontier molecular orbitals to determine this gap.
Refractive Index (n): The refractive index of a material is a measure of how light propagates through it. In computational chemistry, it can be estimated from the calculated polarizability (α) and the molecular volume. The relationship between these properties is described by the Lorentz-Lorenz equation. Theoretical calculations of polarizability involve determining the response of the molecule's electron cloud to an external electric field, a standard feature in many quantum chemistry software packages.
Electrical and Optical Conductivity: Electrical conductivity is directly related to the band gap. Materials with small band gaps will have higher electrical conductivity as electrons can be more easily promoted to a conducting state. Optical conductivity, which describes the absorption of light as a function of frequency, is also fundamentally linked to the electronic structure. It can be theoretically determined by examining the possible electronic transitions between occupied and unoccupied molecular orbitals.
While explicit research data for this compound is not available, the general approach to calculating these properties for isothiazolinone derivatives would involve high-level quantum chemical computations. Such studies would provide valuable data on its potential as a material in optoelectronic devices.
Data Tables
As there is no specific published research detailing the quantum chemical evaluation of the optoelectronic properties for this compound, data tables for its band gap, refractive index, and conductivity cannot be provided. The generation of such data would necessitate original theoretical research employing quantum chemical calculations.
In Vitro Biological Interactions and Mechanistic Insights of 2 2 Hydroxyethyl 1,2 Thiazol 3 2h One Derivatives
Antimicrobial Activities and Biocidal Mechanisms
Isothiazolinones are recognized for their potent, broad-spectrum antimicrobial properties. wikipedia.orgepa.gov Their efficacy stems from a highly reactive five-membered heterocyclic ring, which is central to their biological activity. nih.govresearchgate.net
Antibacterial Efficacy and Mode of Action against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of 1,2-thiazol-3(2H)-one have demonstrated notable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govresearchgate.net The primary antibacterial mechanism involves a two-step process that begins with rapid growth inhibition, followed by irreversible cellular damage that leads to cell death. researchgate.netresearchgate.net
The core of their action is the electrophilic nature of the isothiazolinone ring. researchgate.net This allows the compound to react with cellular nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of essential enzymes and proteins like glutathione. nih.govresearchgate.netresearchgate.net This interaction forms mixed disulfides, leading to the inactivation of key enzymes, such as dehydrogenases involved in the Krebs cycle and electron transport chain. wikipedia.orgresearchgate.net The disruption of these metabolic pathways inhibits cellular respiration and ATP generation, ultimately causing metabolic arrest. researchgate.netresearchgate.net Furthermore, this process can lead to the production of damaging free radicals within the bacterial cell. researchgate.netresearchgate.net Studies on various thiazole (B1198619) derivatives have established their minimum inhibitory concentrations (MIC) against these common bacterial pathogens.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzo[d]thiazole Derivative 14 | Staphylococcus aureus (MRSA) | 50-75 | nih.gov |
| Benzo[d]thiazole Derivative 14 | Escherichia coli | 50-75 | nih.gov |
| 2-phenyl-1,3-thiazole Derivative 12 | Staphylococcus aureus (MRSA) | 125-150 | nih.gov |
| 2-phenyl-1,3-thiazole Derivative 12 | Escherichia coli | 125-150 | nih.gov |
| Thiazolone 2 | Staphylococcus aureus (MDR) | >256 | mdpi.com |
Antifungal Properties and Biological Targets (e.g., against Candida albicans, Aspergillus niger)
The antifungal activity of 1,2-thiazol-3(2H)-one and its related compounds is also well-documented, proving effective against a wide array of fungi, including yeasts like Candida albicans and molds such as Aspergillus niger. nih.govnih.gov The mechanism of action in fungi mirrors that in bacteria, primarily targeting thiol-containing proteins and enzymes essential for fungal cell survival. researchgate.net
The interaction disrupts the fungal cell membrane proteins, leading to the dysfunction of these critical structures and the generation of free radicals, which contribute to cell death. researchgate.net Research into newly synthesized thiazole derivatives has shown them to possess very strong antifungal effects, with minimal inhibitory concentration (MIC) values often comparable or superior to standard antifungal agents. nih.gov For some derivatives, the minimal fungicidal concentration (MFC) values were found to be 2- to 4-fold higher than their MIC values. nih.gov
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 | nih.gov |
| Benzo[d]thiazole Derivative 14 | Aspergillus niger | 50-75 | nih.gov |
| 2-phenyl-1,3-thiazole Derivative 12 | Aspergillus niger | 125-150 | nih.gov |
| Thiazolylhydrazone RW3 | Candida albicans SC5314 | 31.3 | mdpi.com |
Biocidal Applications and Mechanisms
The potent and rapid action of isothiazolinones makes them highly effective biocides for industrial and commercial applications, including in paints, cooling water systems, and cosmetics. wikipedia.orgnih.gov Their mechanism is characterized by a rapid inhibition of microbial growth and metabolism, which occurs within minutes of contact. researchgate.netresearchgate.net This is followed by a secondary, irreversible phase of cell damage that results in a loss of viability over a period of hours. researchgate.netresearchgate.net
The key to this biocidal activity is the chemical reaction with thiols. nih.gov The sulfur atom in the isothiazolinone ring is electrophilic and readily attacks the nucleophilic thiol groups present in microbial enzymes and proteins. researchgate.net This disrupts critical metabolic functions, including cellular respiration and energy production, leading to cell death. researchgate.netresearchgate.net The stability of the isothiazolinone ring can be influenced by environmental factors such as pH and the presence of other nucleophiles, which can cause the ring to open and deactivate the biocide. nih.gov
Anticancer and Cytotoxic Studies in Cellular Systems
Beyond their antimicrobial properties, various derivatives of the thiazole heterocyclic system have been investigated for their potential as anticancer agents. These studies have revealed significant cytotoxic effects against a range of human cancer cell lines.
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7, HeLa)
Numerous studies have demonstrated the in vitro cytotoxicity of thiazole derivatives against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cells. nih.gov The cytotoxic efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Research has shown that specific structural modifications to the thiazole ring can lead to potent antiproliferative activities, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govekb.egnih.gov
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 5c | HepG2 | 4.35 ± 0.2 | nih.gov |
| Thiazole Derivative 5c | HCT116 | 3.35 ± 0.2 | nih.gov |
| Thiazole Derivative 5c | MCF-7 | 4.69 ± 0.3 | nih.gov |
| Thiazole Derivative 5c | HeLa | 5.56 ± 0.3 | nih.gov |
| Thiazole Derivative 7c | HepG2 | 6.83 ± 0.4 | nih.gov |
| Thiazole Derivative 7c | HCT116 | 5.86 ± 0.3 | nih.gov |
| Thiazole Derivative 7c | MCF-7 | 4.88 ± 0.3 | nih.gov |
| Thiazole Derivative 7c | HeLa | 7.94 ± 0.4 | nih.gov |
| Thiazole Derivative 9a | HepG2 | 7.51 ± 0.4 | nih.gov |
| Thiazole Derivative 9a | HCT116 | 6.31 ± 0.4 | nih.gov |
| Thiazole Derivative 9a | MCF-7 | 5.34 ± 0.3 | nih.gov |
| Thiazole Derivative 9a | HeLa | 8.82 ± 0.5 | nih.gov |
| Thiazol-5(4H)-one 4f | HepG-2 | 2.89 | nih.gov |
| Thiazol-5(4H)-one 4f | HCT-116 | 3.12 | nih.gov |
| Thiazol-5(4H)-one 4f | MCF-7 | 4.01 | nih.gov |
| Thiazol-5(4H)-one 5a | HepG-2 | 4.21 | nih.gov |
| Thiazol-5(4H)-one 5a | HCT-116 | 5.33 | nih.gov |
| Thiazol-5(4H)-one 5a | MCF-7 | 6.11 | nih.gov |
Inhibition of Specific Cellular Processes (e.g., Tubulin Polymerization)
A primary mechanism underlying the anticancer activity of many thiazole-based compounds is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting the formation of microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov
Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov The inhibitory activity of these compounds is frequently correlated with their cytotoxic effects on cancer cells. nih.gov For instance, certain thiazol-5(4H)-one derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values in the nanomolar range, leading to cell cycle arrest and apoptosis. nih.gov
| Compound/Derivative | Cellular Process | IC50 | Reference |
| Thiazole Derivative 7c | Tubulin Polymerization | 2.00 ± 0.12 µM | nih.gov |
| Thiazole Derivative 9a | Tubulin Polymerization | 2.38 ± 0.14 µM | nih.gov |
| Thiazole Derivative 5c | Tubulin Polymerization | 2.95 ± 0.18 µM | nih.gov |
| Thiazol-5(4H)-one 4f | Tubulin Polymerization | 9.33 nM | nih.gov |
| Thiazol-5(4H)-one 5a | Tubulin Polymerization | 9.52 nM | nih.gov |
DNA Interaction Studies (e.g., DNA Cleavage Activity)
Detailed studies focusing specifically on the DNA cleavage activity of 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one or its direct derivatives are not extensively available in the current body of scientific literature. However, research into the broader toxicological profiles of some isothiazolinones has touched upon downstream DNA damage. For instance, in studies of methylisothiazolinone-induced neurotoxicity, DNA damage has been observed as a consequence of a cascade involving the generation of reactive oxygen species and overactivation of poly(ADP-ribose) polymerase, which occurs downstream from other signaling events. nih.gov These findings suggest an indirect effect on DNA integrity rather than a direct cleavage mechanism, which would typically involve direct binding or intercalating with the DNA structure. Further research is required to elucidate any direct interactions between this class of compounds and nucleic acids.
Anti-inflammatory Response Pathways
Derivatives of the 1,2-thiazol-3(2H)-one (isothiazolinone) core structure have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netmdpi.com The mechanisms underlying these effects involve the modulation of key inflammatory signaling pathways.
One specific derivative, 4-benzoyl-2-butyl-5-(ethylsulfinyl)isothiazol-3(2H)-one (C6), has been shown to provide a protective effect in a model of acute lung injury (ALI). researchgate.net Mechanistic studies revealed that its anti-inflammatory action is mediated through the regulation and inhibition of the phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway. researchgate.net By inhibiting this pathway, the compound effectively mitigated lung tissue injury, pulmonary edema, and the infiltration of inflammatory cells. researchgate.net
Conversely, some isothiazolinone derivatives, such as the combination of chloromethylisothiazolinone (CMIT) and methylisothiazolinone (MIT), can also trigger strong inflammatory responses, particularly in the context of allergic contact dermatitis. This response is associated with an increased expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tandfonline.com The upregulation of these cytokines is linked to the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses. tandfonline.com
Enzyme Modulation and Inhibition Mechanisms (e.g., Aldose Reductase, Proteases, Galectin-1)
Isothiazolinone derivatives are recognized for their ability to modulate the activity of various enzymes, a characteristic attributed to the reactivity of the isothiazole (B42339) ring. nih.gov
Aldose Redductase: The isothiazole scaffold has been identified as a potential inhibitor of aldose reductase. nih.govatamanchemicals.com This enzyme is implicated in the pathogenesis of diabetic complications, making its inhibitors a subject of therapeutic interest. However, detailed mechanistic studies for specific 2-(2-hydroxyethyl) derivatives are not widely documented.
Proteases: This class of compounds has been described as effective protease inhibitors. nih.govscidb.cn The mechanism of action often involves the thiol-reactive nature of the isothiazolinone ring. Studies on cysteine proteases, such as cathepsin B, show that isothiazolones can act as inhibitors through the cleavage of the weak nitrogen-sulfur bond in the heterocyclic ring, which then reacts chemoselectively with thiol groups in the enzyme's active site. researchgate.net This covalent modification leads to the inhibition of the enzyme. researchgate.net Furthermore, N-substituted derivatives of 1,2-benzisothiazol-3(2H)-one have been identified as potent inhibitors of the Dengue Virus NS2B-NS3 protease, which is essential for viral replication.
Galectin-1: Currently, there is a lack of specific research in the available literature detailing the modulation or inhibition of Galectin-1 by this compound or its derivatives.
Immunomodulatory Effects and Mechanisms
The immunomodulatory effects of isothiazolinone derivatives are closely linked to their anti-inflammatory activities. These compounds can influence the immune system by altering cytokine production and modulating critical signaling pathways that govern immune cell function. researchgate.netgoogle.com
The ability of the derivative C6 to inhibit the PI3K-AKT pathway is a key immunomodulatory mechanism, as this pathway is central to the regulation of immune cell proliferation, survival, and cytokine production. researchgate.net By suppressing this pathway, the compound can temper an overactive immune response, as seen in sepsis-induced lung injury. researchgate.net Furthermore, the modulation of the NF-κB pathway and the subsequent regulation of pro-inflammatory cytokines like TNF-α and IL-6 represent another significant mechanism through which these compounds can exert immunomodulatory effects. tandfonline.com These actions highlight the potential for certain derivatives to either suppress or, in some contexts like allergic reactions, activate specific arms of the immune system.
Applications in Bioimaging and Fluorescent Sensing (e.g., Fluorescence Properties, Bioconjugation)
While the isothiazolinone core itself is not typically recognized as a fluorophore, the broader field of heterocyclic chemistry often utilizes such scaffolds for developing fluorescent probes. However, specific applications of this compound or its direct derivatives in bioimaging and fluorescent sensing are not well-documented in the reviewed literature. Research in this area tends to focus on other heterocyclic systems known for their intrinsic fluorescence properties. sciprofiles.com While isothiazolinones have been studied in the context of fluorescence-based enzyme assays, their role has been as the enzyme inhibitor being tested, rather than the fluorescent probe itself. nih.govunimi.it
Comprehensive Structure-Activity Relationship (SAR) Derivation for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of isothiazolinone derivatives. Research has identified key structural features that influence their activity against various biological targets.
For enzyme inhibition, the substitution pattern on the isothiazolone (B3347624) ring is critical. In a study of cysteine protease cathepsin B and histone acetyltransferase, the pattern of substitution determined the selectivity of the inhibitory activity. researchgate.net In the context of antibacterial action, single crystal X-ray analyses of 1,2-benzisothiazol-3(2H)-one derivatives revealed that short, directional contacts between the sulfur atom and an oxygen atom (S···O) are present, and a shorter interaction distance is correlated with greater bioactivity against gram-positive bacteria. researchgate.net
A clear SAR has also been established for the inhibition of the enzyme steroid 5α-reductase type 1 (SRD5A1) by a series of isothiazole disinfectants. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis highlighted the importance of hydrogen bond acceptor and hydrophobicity features for inhibitory potency. acs.org
The following table summarizes the inhibitory concentrations (IC50) for various isothiazolinone derivatives against human SRD5A1, demonstrating the impact of different structural modifications. acs.org
| Compound | IC50 (μM) against human SRD5A1 |
| Dichlorooctylisothiazole | 3.23 |
| Octylisothiazole | 5.10 |
| Butylbenzo[d]isothiazol-3(2H)-one | 16.51 |
| Benzisothiazole | 31.64 |
| Methylchloroisothiazole | 42.65 |
Conclusion and Future Research Perspectives on 2 2 Hydroxyethyl 1,2 Thiazol 3 2h One
Summary of Key Academic Contributions and Insights
Academic and industrial research has firmly established isothiazolinones as highly effective biocides, utilized as preservatives and antimicrobials in a wide range of products, including cosmetics, paints, and industrial water treatment systems. nih.govepa.govaimnet.it The core insights into this class of compounds, which provide the foundational knowledge for understanding 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one, are summarized below.
Mechanism of Action: The antimicrobial efficacy of isothiazolinones is attributed to their ability to inhibit essential life-sustaining enzymes in microorganisms. wikipedia.org The chemically reactive N-S bond in the isothiazolinone ring readily interacts with nucleophiles, particularly the thiol groups (cysteine residues) in microbial enzymes. This interaction leads to the formation of mixed disulfides, disrupting enzyme function and halting metabolic activity, ultimately leading to cell death. epa.govwikipedia.org
Synthetic Methodologies: The isothiazolinone ring is a synthetic target of considerable interest. Industrial-scale preparation often involves the ring-closure of 3-mercaptopropanamides, which are themselves derived from acrylic acid. wikipedia.org A multitude of synthetic protocols have been developed for various derivatives, although many of these are detailed within industrial patents rather than peer-reviewed journals. nih.gov
Structure-Activity and Structure-Toxicity Relationships (SAR/STR): Research on various isothiazolinone analogues has provided valuable insights into the relationship between their chemical structure and biological/toxicological effects. For instance, chlorine substitutions on the heterocyclic ring have been identified as key determinants of antimicrobial potency. nih.gov Furthermore, the nature of the substituent on the nitrogen atom significantly influences the compound's properties. Studies have shown that the length of the N-alkyl chain can drive reproductive endocrine-disrupting toxicity. nih.gov The presence of a 2-hydroxyethyl group on the nitrogen of the target compound represents a key structural modification whose specific impact on efficacy and toxicity remains a critical knowledge gap.
Toxicological and Environmental Profile: While effective, the widespread use of isothiazolinones has raised health and environmental concerns. Several derivatives are known to be potent skin sensitizers, capable of causing allergic contact dermatitis (ACD). researchgate.netresearchgate.netnih.gov Environmentally, isothiazolinones can exhibit high aquatic toxicity, posing a risk to ecosystems if released in high concentrations. industrialchemicals.gov.au
| Compound Name | Abbreviation | Primary Applications | Key Characteristics |
|---|---|---|---|
| Methylisothiazolinone | MIT, MI | Cosmetics, paints, detergents, wastewater treatment. nih.gov | Broad-spectrum biocide, known skin sensitizer. uclouvain.be |
| Chloromethylisothiazolinone | CMIT, MCI | Often used in a 3:1 mixture with MIT (Kathon™); industrial biocides. wikipedia.org | High biocidal efficacy, strong skin sensitizer. epa.govuclouvain.be |
| Benzisothiazolinone | BIT | Paints, adhesives, cleaning agents, longer-term preservation. epa.gov | Narrower target range than CMIT/MIT but more stable. epa.gov |
| Octylisothiazolinone | OIT, OI | Wood preservation, paints, adhesives, textiles. aimnet.it | Effective against fungi, known to be a skin sensitizer. researchgate.net |
| Dichlorooctylisothiazolinone | DCOIT, DCOI | Antifouling agent for marine paints. wikipedia.org | High aquatic toxicity. researchgate.net |
Identification of Promising Research Avenues and Unexplored Areas for this compound
The limited specific data on this compound means that numerous research avenues are not just promising, but essential for a comprehensive understanding of the compound.
Targeted Synthesis and Characterization: A primary focus should be the development of efficient and environmentally benign ("green") synthetic routes to produce high-purity this compound. nih.gov Subsequent, thorough characterization using modern analytical techniques (NMR, MS, IR, X-ray crystallography) is necessary to establish a definitive structural and physicochemical profile.
Comprehensive Biological Profiling: The biocidal activity of the compound needs systematic evaluation. This includes determining its spectrum of activity against a panel of relevant bacteria, fungi, and algae, and quantifying its potency through metrics like the Minimum Inhibitory Concentration (MIC). Comparing these results to established biocides like MIT and BIT would be crucial for assessing its potential utility. nih.gov
In-depth Toxicological Assessment: Given the well-documented issues of skin sensitization with this class of compounds, a critical and unexplored area is the dermatological profile of this compound. researchgate.netnih.gov The hydrophilic hydroxyethyl (B10761427) group could potentially alter its skin penetration and protein reactivity compared to N-alkyl derivatives. Furthermore, comprehensive studies on its cytotoxicity, potential for eye irritation, and endocrine-disrupting activity are needed to build a complete safety profile. nih.gov
Environmental Fate and Ecotoxicology: A significant research gap is the environmental behavior of this compound. Key studies should investigate its biodegradability in aquatic and soil environments, its potential for bioaccumulation, and its acute and chronic toxicity to aquatic organisms. researchgate.netosti.govonepetro.org Identifying its degradation pathway and the toxicity of its metabolites is crucial, as some isothiazolinones are known to break down rapidly into far less toxic substances. researchgate.netonepetro.org
Comparative SAR Studies: A promising research avenue involves synthesizing a series of N-(hydroxyalkyl)-1,2-thiazol-3(2H)-ones to explore how the length and position of the hydroxyl group on the alkyl chain affect biocidal activity, water solubility, stability, and toxicity. This would provide valuable SAR data for designing safer and more effective biocides.
Broader Implications for Heterocyclic Chemistry, Rational Drug Design, and Environmental Stewardship
The focused study of this compound has implications that extend beyond the compound itself, contributing to several key areas of chemical science.
Heterocyclic Chemistry: The synthesis and reactivity studies of novel isothiazolinones contribute to the fundamental understanding of sulfur-nitrogen heterocyclic chemistry. nih.gov Exploring derivatives with functionalized substituents like the hydroxyethyl group provides new insights into the stability of the isothiazolinone ring and its reactivity with biological and environmental nucleophiles.
Rational Drug Design: The isothiazolinone core is a validated scaffold for targeting microbial enzymes. wikipedia.org Research into derivatives like this compound is a practical application of rational drug design principles. By systematically modifying the N-substituent, chemists can aim to fine-tune the molecule's properties to achieve a better balance of high efficacy and low toxicity. nih.gov This approach, focused on creating analogues with improved safety profiles while retaining antimicrobial activity, is central to the development of next-generation biocides and potentially new therapeutic agents, as the thiazole (B1198619) core is a privileged scaffold in medicinal chemistry. ump.edu.pl
Environmental Stewardship: The development of new commercial chemicals carries a profound responsibility for environmental protection. Isothiazolinones are a case study in balancing industrial utility with environmental risk. aimnet.itindustrialchemicals.gov.au Future research into this compound must be integrated with a life-cycle perspective, embodying the principles of green chemistry. The ultimate goal is to design "benign-by-design" biocides that are not only effective but also degrade rapidly and harmlessly in the environment. researchgate.netosti.gov This forward-looking approach is essential for responsible innovation and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
